(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride
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Overview
Description
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H6Cl2N2O2S. This compound is known for its reactivity and is used in various chemical reactions and industrial applications. It is a colorless to pale yellow liquid that is soluble in polar organic solvents but reacts with water, alcohols, and amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride typically involves the reaction of (4-Chloro-6-methylpyrimidin-2-YL)methanol with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of methanesulfonyl chloride, a key reagent in the synthesis, involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which can further react with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, pyridine, and potassium carbonate. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at low temperatures to control the reactivity and ensure high yields .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride is used in various scientific research applications, including:
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate, or sulfonothioate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog used in similar reactions but lacks the pyrimidine ring.
(4-Chloro-6-methylpyrimidin-2-YL)methanol: The precursor in the synthesis of (4-Chloro-6-methylpyrimidin-2-YL)methanesulfonyl chloride.
2-Amino-4-chloro-6-methylpyrimidine: A related compound with an amino group instead of the methanesulfonyl chloride group
Uniqueness
This compound is unique due to the presence of both the pyrimidine ring and the methanesulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C6H6Cl2N2O2S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
(4-chloro-6-methylpyrimidin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-4-2-5(7)10-6(9-4)3-13(8,11)12/h2H,3H2,1H3 |
InChI Key |
UWTMRJQKXMIVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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